molecular formula C9H7ClN2O2S B2967371 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 90273-00-0

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2967371
CAS No.: 90273-00-0
M. Wt: 242.68
InChI Key: IEHSBPWJUKTVHU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains both furan and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(furan-2-yl)-1,3-thiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of 2-amino-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
  • 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
  • 2-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Uniqueness

Compared to its analogs, this compound exhibits unique properties due to the presence of the furan ring, which imparts distinct electronic and steric characteristics. This makes it a valuable scaffold for designing new compounds with enhanced biological activities .

Properties

IUPAC Name

2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-4-8(13)12-9-11-6(5-15-9)7-2-1-3-14-7/h1-3,5H,4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHSBPWJUKTVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90273-00-0
Record name 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
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